molecular formula C11H16ClN3O3 B12834303 (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride

(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride

Katalognummer: B12834303
Molekulargewicht: 273.71 g/mol
InChI-Schlüssel: JKEICXXZTGKVQY-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical industries

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride can be achieved through several methods. One common approach involves the reaction of (2R)-2-amino-3-phenylpropylamine with a carbamoyl chloride derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage .

Another method involves the use of dimethyl carbonate as a carbamoylating agent. This reaction can be carried out in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures (around 150°C) to achieve high yields of the desired carbamate .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves the use of flow systems and solid catalysts to enhance efficiency and reduce the use of hazardous materials. For example, the reaction of primary amines with dimethyl carbonate in a flow system over solid catalysts has been shown to be an effective and environmentally friendly method for producing carbamates .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates or other derivatives .

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and phenyl groups.

Eigenschaften

Molekularformel

C11H16ClN3O3

Molekulargewicht

273.71 g/mol

IUPAC-Name

[(2R)-2-amino-3-phenylpropyl] N-carbamoylcarbamate;hydrochloride

InChI

InChI=1S/C11H15N3O3.ClH/c12-9(6-8-4-2-1-3-5-8)7-17-11(16)14-10(13)15;/h1-5,9H,6-7,12H2,(H3,13,14,15,16);1H/t9-;/m1./s1

InChI-Schlüssel

JKEICXXZTGKVQY-SBSPUUFOSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)NC(=O)N)N.Cl

Kanonische SMILES

C1=CC=C(C=C1)CC(COC(=O)NC(=O)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.